molecular formula C23H20O3 B8101716 Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-

Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-

Cat. No.: B8101716
M. Wt: 344.4 g/mol
InChI Key: QGVLNUVXFGTMFC-ZUVMSYQZSA-N
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Description

Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is an organic compound with the molecular formula C23H20O3 It is a derivative of phenol, characterized by the presence of two phenolic groups connected through a 2-methoxy-1,4-phenylene bridge with ethene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,4-phenylenediamine and phenol derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethene linkages to ethane linkages, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other macromolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-[(1-methylethylidene)bis-]: This compound has a similar structure but with a different bridging group, leading to distinct chemical and physical properties.

    Phenol, 4,4’-[(1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-: Lacks the methoxy group, resulting in different reactivity and applications.

Uniqueness

Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This structural feature enhances its potential for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-[(E)-2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenyl]ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-26-23-15-19(4-2-17-6-10-21(24)11-7-17)14-20(16-23)5-3-18-8-12-22(25)13-9-18/h2-16,24-25H,1H3/b4-2+,5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLNUVXFGTMFC-ZUVMSYQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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